molecular formula C16H16N2O2S B2905198 (2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile CAS No. 799780-50-0

(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile

Cat. No.: B2905198
CAS No.: 799780-50-0
M. Wt: 300.38
InChI Key: WTLJJAYZTMBARP-SSZFMOIBSA-N
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Description

The compound “(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile” is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:

  • Functional groups: A 4-oxo group (C=O) at position 4 and a nitrile (C≡N) group in the butanenitrile side chain, which may enhance electron-withdrawing properties and reactivity.
  • Stereochemistry: The (2Z)-configuration at the exocyclic double bond, critical for molecular geometry and biological interactions .

Thiazolidinones are widely studied for their antimicrobial, antifungal, and anticancer activities, often attributed to their ability to inhibit enzymes or disrupt microbial membranes . The presence of the 3,4-dimethylbenzyl substituent in this compound suggests enhanced bioavailability compared to simpler analogs due to increased hydrophobic interactions .

Properties

IUPAC Name

(2Z)-2-[5-[(3,4-dimethylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-9-4-5-12(6-10(9)2)7-14-15(20)18-16(21-14)13(8-17)11(3)19/h4-6,14H,7H2,1-3H3,(H,18,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLJJAYZTMBARP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile typically involves the condensation of 3,4-dimethylbenzylamine with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Biological Activity

The compound (2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

 2Z 2 5 3 4 dimethylbenzyl 4 oxo 1 3 thiazolidin 2 ylidene 3 oxobutanenitrile\text{ 2Z 2 5 3 4 dimethylbenzyl 4 oxo 1 3 thiazolidin 2 ylidene 3 oxobutanenitrile}

This structure features a thiazolidine ring which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
(2Z)-2-[5-(3,4-dimethylbenzyl)...S. aureus0.75 µg/mL

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored. Specific studies have indicated that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways . The exact mechanism may involve the inhibition of specific enzymes crucial for cancer cell survival.

Table 2: Anticancer Activity of Thiazolidine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CHeLa20
Compound DMCF715
(2Z)-2-[5-(3,4-dimethylbenzyl)...A54918

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific microbial enzymes, disrupting metabolic processes essential for microbial growth.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
  • Interaction with Cellular Targets : The compound may bind to various cellular receptors or enzymes, altering their functions and leading to therapeutic effects.

Case Studies

A notable study explored the synthesis and biological evaluation of thiazolidine derivatives similar to this compound. The results demonstrated significant antibacterial and anticancer properties, suggesting that structural modifications could enhance these activities further .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name Substituents (Position) Key Functional Groups Configuration References
Target Compound 3,4-dimethylbenzyl (5) 4-oxo, nitrile 2Z
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indolylmethylene (5), thioxo (2) 4-oxo, thioxo Z
2-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 2-chlorobenzylidene (5), thioxo (2) 4-oxo, carboxylic acid 5Z
(2Z)-N-(4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanethioamide p-tolyl (3), ethanethioamide 4-oxo, thioamide 2Z
(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)-N-phenylacetamide Phenylacetamide (side chain) 4-oxo, acetamide 2Z

Key Observations :

  • Aromatic substituents : The 3,4-dimethylbenzyl group offers steric bulk and hydrophobic interactions distinct from indolyl () or chlorobenzylidene () groups.
  • Stereochemistry : All active analogs retain the Z-configuration at critical double bonds, stabilizing planar conformations for target binding .

Key Observations :

  • The target compound’s lower yield (29%) compared to other analogs (65–72%) may arise from steric hindrance by the 3,4-dimethylbenzyl group during condensation .
  • Piperidine catalysis () is common in Knoevenagel reactions, while alkylation () offers higher efficiency for simpler derivatives.

Table 3: Antifungal and Antimicrobial Activities

Compound Name Activity (EC₅₀ or MIC) Target Pathogens References
Target Compound Not reported N/A N/A
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one MIC = 1.5 µg/mL (Staphylococcus aureus) Gram-positive bacteria
(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)-N-phenylacetamide EC₅₀ = 0.85 µg/mL (Alternaria solani) Plant fungi
(2Z)-N-(4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanethioamide IC₅₀ = 2.29 µg/mL (P. lingam) Fungal pathogens

Key Observations :

  • The target compound’s biological data are unspecified, but structural analogs with thioxo or acetamide groups exhibit potent antifungal/antibacterial activity .
  • The nitrile group in the target compound may improve membrane permeability compared to bulkier substituents, though this requires experimental validation.

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